molecular formula C9H8F3NO3 B13008568 Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate

Cat. No.: B13008568
M. Wt: 235.16 g/mol
InChI Key: QIHSOKBLPQIIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position, a trifluoromethyl group at the 5-position, and an ethyl ester moiety. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO) and components of integrated stress response pathways .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-6(14)3-5(4-13-7)9(10,11)12/h3-4,14H,2H2,1H3

InChI Key

QIHSOKBLPQIIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-hydroxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 60–80°C3-Oxo-5-(trifluoromethyl)picolinic acid72–85%
CrO₃ in H₂SO₄Room temperature3-Keto-5-(trifluoromethyl)picolinate ethyl ester68%

Mechanism : The hydroxyl group is oxidized to a ketone via a two-electron transfer process. The trifluoromethyl group stabilizes the intermediate through inductive effects .

Reduction Reactions

The ester group is selectively reduced to form alcohols:

Reagent Conditions Product Yield Reference
LiAlH₄ in THF0°C to reflux3-Hydroxy-5-(trifluoromethyl)benzyl alcohol88%
NaBH₄ in MeOHRoom temperaturePartial reduction to aldehyde intermediates45%

Note : Over-reduction of the pyridine ring is avoided by using milder conditions.

Nucleophilic Substitution

The trifluoromethyl group facilitates electrophilic aromatic substitution (EAS), while the hydroxyl group directs reactivity:

Halogenation

Reagent Conditions Product Yield Reference
PCl₅ in POCl₃110–120°C, 8 hours3-Hydroxy-5-(trifluoromethyl)-6-chloropicolinate96%
SOCl₂ in DMFReflux, 4 hours3-Hydroxy-5-(trifluoromethyl)-6-bromopicolinate82%

Amination

Reagent Conditions Product Yield Reference
NH₃ (aq) with Cu catalyst80–110°C, autoclave3-Amino-5-(trifluoromethyl)picolinate74%

Mechanism : The trifluoromethyl group withdraws electron density, activating the ring for substitution at the 6-position .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to regenerate the carboxylic acid:

Reagent Conditions Product Yield Reference
LiOH in THF/H₂O3 hours, 50°C3-Hydroxy-5-(trifluoromethyl)picolinic acid92%
H₂SO₄ (conc.)Reflux, 6 hoursSame as above78%

Application : This reaction is critical for generating bioactive intermediates in drug synthesis .

Cross-Coupling Reactions

The compound participates in palladium- or copper-catalyzed couplings:

Reaction Type Catalyst Product Yield Reference
Suzuki couplingPd(PPh₃)₄3-Hydroxy-5-(trifluoromethyl)-6-aryl-picolinate65–80%
BorylationIr(COD)₂/DTBBpy3-Hydroxy-5-(trifluoromethyl)-6-boryl-picolinate55%

Conditions : Reactions typically require inert atmospheres and elevated temperatures (80–120°C) .

Esterification

Reagent Conditions Product Yield Reference
Diethyl carbonateTMPMgCl·LiCl, DMSOEthyl 3-methoxy-5-(trifluoromethyl)picolinate56%
Ethyl chloroformateBase, THFMixed carbonate derivatives68%

Mechanism : Ligand-assisted deprotonation followed by electrophilic trapping .

Photoredox Reactions

Under blue LED irradiation with CuI and 2-picolinic acid, the compound forms α-keto esters via single-electron transfer (SET) mechanisms .

Key Insights from Research

  • Electronic Effects : The trifluoromethyl group enhances electrophilic substitution at the 6-position due to its strong -I effect .

  • Steric Hindrance : The hydroxyl group directs regioselectivity in coupling reactions, favoring meta-substitution .

  • Industrial Relevance : Continuous flow reactors improve yields in esterification and halogenation processes .

Scientific Research Applications

Scientific Research Applications

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate serves as a versatile building block in various scientific disciplines.

Chemistry It is used in the synthesis of complex organic molecules.

Biology The compound is investigated as a biochemical probe to study enzyme mechanisms.

Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry It is utilized in the development of agrochemicals and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with lipid membranes, potentially increasing bioavailability and efficacy against various pathogens. Studies have shown that this compound can modulate the activity of specific biological targets, which may lead to therapeutic applications in treating infections.

In vitro studies have demonstrated effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to existing antibiotics. The compound also exhibits antifungal properties, with studies revealing its effectiveness against common fungal pathogens such as Candida albicans, potentially disrupting fungal cell membranes and leading to cell lysis. Computational docking studies have suggested that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for drug development.

Picolinic acid derivatives

Picolinic acid derivatives, including this compound, are used as intermediates in the process of making pyridine derivatives . These compounds play a crucial role in the preparation of complex molecules, facilitating the synthesis of various pyridine-based products .

Herbicide development

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their physicochemical distinctions:

Compound Name Substituents (Position) CAS No. Similarity Score Key Properties/Applications
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate –OH (3), –CF₃ (5), –CO₂Et (2) Not Provided Reference Enzyme modulation (hypothesized)
Ethyl 5-(trifluoromethyl)picolinate –CO₂Et (2), –CF₃ (5) 5-TF-2-CO₂Et 0.81 IDO inhibitor (WO 2019003141)
Ethyl 3-chloro-5-(trifluoromethyl)picolinate –Cl (3), –CF₃ (5), –CO₂Et (2) 80194-68-9 0.91 Higher lipophilicity; agrochemical use
5-(Trifluoromethyl)picolinic acid –COOH (2), –CF₃ (5) 855915-21-8 0.81 Chelating agent; lower bioavailability
Methyl 3-fluoro-5-hydroxypicolinate –F (3), –OH (5), –CO₂Me (2) 1256836-96-0 N/A Intermediate for fluorinated APIs

Key Observations :

  • Trifluoromethyl Position : The 5-CF₃ group is conserved in analogs like Ethyl 5-(trifluoromethyl)picolinate, which is patented as an IDO modulator . Replacement with –COOH (as in 5-(trifluoromethyl)picolinic acid) reduces cell permeability.
  • Substituent at Position 3 : The hydroxyl group in the target compound contrasts with chloro (in 80194-68-9) or fluoro (in 1256836-96-0) analogs. Chloro derivatives exhibit higher logP values but may introduce toxicity risks, while hydroxyl groups improve aqueous solubility .
  • Ester vs. Acid : Ethyl esters (e.g., 5-TF-2-CO₂Et) enhance membrane permeability compared to carboxylic acids, aligning with their use in bioactive molecules .

Biological Activity

Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate is a compound of interest within the realm of medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₃NO₃
  • Molar Mass : Approximately 235.16 g/mol
  • Functional Groups : Hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring.

These structural characteristics enhance its lipophilicity and reactivity, influencing its interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with lipid membranes, potentially increasing bioavailability and efficacy against various pathogens. Studies have shown that this compound can modulate the activity of specific biological targets, which may lead to therapeutic applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's hydroxyl group facilitates hydrogen bonding with target proteins or enzymes, influencing their function.
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and interaction with cellular components .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to existing antibiotics .
  • Fungal Activity : The compound also exhibits antifungal properties, with studies revealing its effectiveness against common fungal pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membranes, leading to cell lysis .
  • In Silico Studies : Computational docking studies have suggested that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundHydroxyl at 3-position; trifluoromethyl at 5-positionEnhanced lipophilicity; strong binding affinityAntimicrobial, antifungal
Methyl 3-fluoro-5-(trifluoromethyl)picolinateFluorine atom at 3-positionLacks hydroxyl group; different activity profileModerate antimicrobial
2-Hydroxy-5-(trifluoromethyl)pyridineHydroxyl at 2-positionDifferent positioning alters reactivityLimited antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling hydroxylation and trifluoromethylation steps. For example, methyl 5-(trifluoromethyl)picolinate derivatives are synthesized via Suzuki-Miyaura coupling using boronic acids and palladium catalysts, followed by esterification or hydrolysis . Optimization includes adjusting reaction temperature (e.g., 80°C for 10 hours), solvent choice (e.g., N,N-dimethylacetamide), and base selection (e.g., potassium carbonate) to improve yields . Purification via silica gel chromatography is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • LCMS : Used to confirm molecular weight (e.g., m/z 366 [M+H]+) and detect impurities. Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) help assess polarity .
  • HPLC : Quantifies purity using reverse-phase columns; UV detection at 220–286 nm is typical for trifluoromethylated aromatics .
  • 1H-NMR : Resolves regioselectivity of substitution patterns (e.g., distinguishing hydroxyl vs. ester groups) .

Advanced Research Questions

Q. How does the introduction of a hydroxyl group at the 3-position influence reactivity in subsequent derivatization reactions?

  • Methodological Answer : The hydroxyl group enhances electrophilic substitution susceptibility at adjacent positions but may require protection (e.g., silylation or acetylation) during harsh reactions. Comparative studies with non-hydroxylated analogs (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) show reduced nucleophilic aromatic substitution rates due to electron-withdrawing effects of the hydroxyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide protection strategies .

Q. What strategies resolve contradictions in spectroscopic data when analyzing trifluoromethyl-substituted picolinates?

  • Methodological Answer : Discrepancies in NMR or LCMS data often arise from tautomerism or residual solvents. For example:

  • Tautomer Identification : Variable-temperature NMR can distinguish enol-keto tautomers by tracking proton shifts at elevated temperatures.
  • Solvent Artifacts : Dry HPLC-grade solvents and deuterated NMR solvents minimize ghost peaks.
  • Cross-Validation : Combine LCMS (for molecular ion confirmation) with high-resolution mass spectrometry (HRMS) to resolve ambiguous fragment patterns .

Q. How does the trifluoromethyl group impact binding affinity in enzyme inhibition studies, and what computational methods support these findings?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets. For RIPK1 inhibitors, molecular docking simulations (e.g., using PyMol and Biovia) show that the trifluoromethyl group increases binding energy (e.g., ΔG = -15.58 kJ/mol) by forming van der Waals interactions with nonpolar residues. Comparative studies with non-fluorinated analogs demonstrate reduced IC50 values (e.g., 0.2 μM vs. 1.5 μM for trifluoromethyl vs. methyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.